molecular formula C10H11N3OS B1299081 N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide CAS No. 314033-48-2

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide

Cat. No.: B1299081
CAS No.: 314033-48-2
M. Wt: 221.28 g/mol
InChI Key: ZKRPTWWWAIQIRD-UHFFFAOYSA-N
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Description

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide is an organic compound characterized by the presence of a benzothiazole ring substituted with an amino group and a methyl group, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as acetic acid or its derivatives, under acidic conditions.

    Substitution Reactions: The introduction of the amino group at the 6-position and the methyl group at the 4-position can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.

    Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide functional group. This reaction is typically carried out under basic conditions to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Lacks the acetamide and methyl groups, resulting in different chemical and biological properties.

    6-Methylbenzothiazole: Lacks the amino and acetamide groups, leading to different reactivity and applications.

    N-(6-Amino-2-benzothiazolyl)acetamide: Similar structure but without the methyl group, which can affect its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-amino-4-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-3-7(11)4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRPTWWWAIQIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355632
Record name N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314033-48-2
Record name N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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